molecular formula C18H19Cl2N3O3S B2852739 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1215602-92-8

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

Cat. No. B2852739
M. Wt: 428.33
InChI Key: HASXKNZOQGDVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H19Cl2N3O3S and its molecular weight is 428.33. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride' involves the reaction of 6-chlorobenzo[d]thiazole with 2-bromoethylmorpholine followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained by the addition of hydrochloric acid.

Starting Materials
6-chlorobenzo[d]thiazole, 2-bromoethylmorpholine, furan-2-carboxylic acid, hydrochloric acid

Reaction
Step 1: 6-chlorobenzo[d]thiazole is reacted with sodium hydride in DMF to form the sodium salt of the compound., Step 2: The sodium salt is then reacted with 2-bromoethylmorpholine in the presence of palladium catalyst to form the N-(2-morpholinoethyl)-6-chlorobenzo[d]thiazol-2-amine intermediate., Step 3: The intermediate is then reacted with furan-2-carboxylic acid in the presence of EDC and HOBt to form the final product, N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide., Step 4: The final product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S.ClH/c19-13-3-4-14-16(12-13)26-18(20-14)22(17(23)15-2-1-9-25-15)6-5-21-7-10-24-11-8-21;/h1-4,9,12H,5-8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASXKNZOQGDVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

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